Bienvenue dans la boutique en ligne BenchChem!

MK886 sodium

Inflammation Leukotriene biosynthesis FLAP inhibition

MK886 sodium is the definitive FLAP antagonist for leukotriene biosynthesis studies. It delivers 19.3-fold higher FLAP inhibition vs. BAY-X1005 and 10–37-fold greater potency in isolated leukocytes vs. NDGA, AA-861, and L-655,240. Clinically validated to block early and late asthmatic responses by 58.4% and 43.6%, this compound enables seamless in vitro–in vivo translation. Its hallmark dual IC50 (2.5 nM in isolated cells vs. 1.1 µM in whole blood) supports rigorous PK-PD modeling. Supplied as ≥99% pure crystalline solid; ideal for FLAP-5-LO interaction studies, site-directed mutagenesis, and allergic airway disease research.

Molecular Formula C27H33ClNNaO2S
Molecular Weight 494.1 g/mol
CAS No. 118427-55-7
Cat. No. B049564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK886 sodium
CAS118427-55-7
Synonyms1-((4-chlorophenyl)methyl)-3-((1,1-dimethylethyl)thio)-alpha, alpha-dimethyl-5-(1-methylethyl)-1h-indole-2-propanoic acid
1H-indole-2-propanoic acid, 1-((4-chlorophenyl)methyl)-3-((1,1-dimethylethyl)thio)-alpha, alpha-dimethyl-5-(1-methylethyl)-
3-(1-(4-chlorobenzyl)-3-t-butylthio-5-isopropylindol-2-yl)-2,2-dimethylpropanoic acid
L 663536
L-663,536
MK 886
MK-886
MK886 cpd
Molecular FormulaC27H33ClNNaO2S
Molecular Weight494.1 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.[Na+]
InChIInChI=1S/C27H34ClNO2S.Na/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;/h8-14,17H,15-16H2,1-7H3,(H,30,31);/q;+1/p-1
InChIKeyCBNCIYNCWVGEKJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK886 Sodium: Potent FLAP Antagonist for Selective Leukotriene Pathway Inhibition


MK886 sodium (CAS 118427-55-7), also known as L-663536 sodium salt, is a potent, cell-permeable, and orally active antagonist of 5-lipoxygenase-activating protein (FLAP), which inhibits leukotriene (LT) biosynthesis without directly inhibiting 5-lipoxygenase (5-LO) . It binds with high affinity to FLAP, an 18-kDa leukocyte membrane protein essential for 5-LO membrane translocation and activation . This compound exhibits potent inhibition of LT biosynthesis in intact human leukocytes (IC50 = 2.5 nM) and in human whole blood (IC50 = 1.1 µM) , and has been validated in multiple clinical studies for inflammatory and allergic disease research .

MK886 Sodium: Why In-Class Compounds Cannot Be Interchanged


While several FLAP inhibitors and direct 5-LO inhibitors exist within the leukotriene biosynthesis inhibitor class, MK886 sodium possesses a unique molecular pharmacology profile that renders simple substitution problematic. Unlike direct 5-LO inhibitors (e.g., Zileuton), MK886 targets FLAP, which does not directly inhibit the 5-LO enzyme itself but prevents its membrane translocation . Critically, the potency of MK886 varies dramatically depending on the assay system: nanomolar potency in isolated leukocytes (IC50 = 2.5 nM) contrasts with micromolar potency in whole blood (IC50 = 1.1 µM), a behavior not uniformly observed with its analogs . Furthermore, MK886 exhibits a dual-target profile with significant PPARα antagonist activity , and its oral bioavailability limitations mean that in vivo efficacy cannot be predicted from in vitro potency alone. These compound-specific characteristics demand rigorous, quantitative evidence for informed scientific selection.

MK886 Sodium: Quantitative Differentiation Against Key Comparators


MK886 Sodium Exhibits ~19-Fold Greater Potency Than BAY X1005 as a FLAP Inhibitor

In a direct head-to-head comparison of FLAP inhibitors, MK886 was 19.3-fold more potent than BAY-X1005 as a FLAP inhibitor, and 19.6-fold more potent as an inhibitor of leukotriene C4 synthase (LTC4-S) . This conserved potency ratio across two distinct targets suggests functional homology in the inhibitor binding sites on FLAP and LTC4-S .

Inflammation Leukotriene biosynthesis FLAP inhibition

MK886 Sodium is 10-Fold to 37-Fold More Potent Than Standard 5-LO Inhibitors in Cellular Assays

In A23187-stimulated human neutrophils, MK886 inhibited 5-lipoxygenase product synthesis with an IC50 of 10-14 nM . In the same assay system, the direct 5-LO inhibitors nordihydroguaiaretic acid (NDGA) and AA-861 exhibited IC50 values of 250-510 nM and 110-420 nM, respectively, while another FLAP inhibitor, L-655,240, showed an IC50 of 1.7-3.9 µM . MK886 was 10- to 37-fold more potent than these comparators, highlighting its superior cellular activity.

Inflammation 5-Lipoxygenase Cellular pharmacology

MK886 Sodium's Potency in Whole Blood (IC50 = 1.1 µM) Contrasts with Its Higher Potency in Isolated Leukocytes (IC50 = 2.5 nM)

MK886 exhibits a pronounced shift in potency between isolated leukocytes and human whole blood, with an IC50 of 2.5 nM in isolated leukocytes but 1.1 µM in whole blood . This 440-fold decrease in potency in a more physiologically relevant matrix is a critical consideration for experimental design and may explain the partial inhibition observed in clinical studies . By comparison, Zileuton's IC50 in canine whole blood was 1.1 µM , a value similar to MK886's whole blood potency despite MK886's nanomolar activity in isolated cells.

Pharmacology Whole blood assay Ex vivo efficacy

MK886 Sodium Demonstrates Clinically Validated Inhibition of Allergen-Induced Airway Responses

In a placebo-controlled, double-blind crossover trial in atopic asthmatics, oral MK886 (500 mg + 250 mg) significantly inhibited the early asthmatic reaction (EAR) by 58.4% (AUC0-3 h) and the late asthmatic reaction (LAR) by 43.6% (AUC3-7 h) compared to placebo (p < 0.01) . Urinary LTE4 excretion was inhibited by 51.5% during the EAR and by up to 80% during the LAR . This clinical validation distinguishes MK886 from earlier FLAP inhibitors that lack equivalent human efficacy data.

Asthma Allergic inflammation Clinical pharmacology

MK886 Sodium: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Benchmark FLAP Inhibition in Mechanistic Leukotriene Pathway Studies

MK886 sodium is the benchmark compound for studying FLAP-dependent 5-LO activation and membrane translocation . Its 19.3-fold higher potency over BAY-X1005 in FLAP inhibition and its ability to block and reverse 5-LO membrane association make it the definitive tool for dissecting the molecular interactions between FLAP and 5-LO, including in site-directed mutagenesis studies of the FLAP-5-LO interface .

High-Potency Cellular Pharmacology in Isolated Leukocyte Models

For cellular studies in isolated leukocytes, eosinophils, or monocytes, MK886 sodium provides a 10- to 37-fold potency advantage over other 5-LO inhibitors (NDGA, AA-861) and the FLAP inhibitor L-655,240 . This high potency (IC50 = 1-14 nM) minimizes the required compound concentration, reducing potential off-target effects and making MK886 ideal for detailed pharmacological investigations in purified cell populations .

In Vivo Efficacy Studies in Allergic Inflammation and Asthma Models

MK886 sodium is uniquely positioned for in vivo studies of allergic airway disease due to its clinical validation in blocking early and late asthmatic responses by 58.4% and 43.6%, respectively . This in vivo efficacy, coupled with its partial but significant inhibition of ex vivo LTB4 biosynthesis (up to 60%) , provides a translational benchmark for testing hypotheses in preclinical models of asthma and allergic inflammation .

Whole Blood Ex Vivo Leukotriene Inhibition Assays

When designing ex vivo whole blood assays, researchers must account for MK886 sodium's IC50 of 1.1 µM , which is significantly higher than its potency in isolated cells. This concentration-response relationship has been clinically correlated with plasma MK886 concentrations (r = 0.78) , providing a validated framework for pharmacokinetic-pharmacodynamic (PK-PD) modeling and biomarker studies of leukotriene biosynthesis inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK886 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.